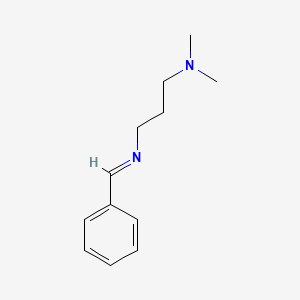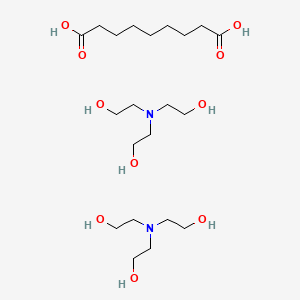
Einecs 285-129-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 285-129-2 involves the reaction of azelaic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio . The synthetic route typically involves the following steps:
Reactants: Azelaic acid and 2,2’,2’'-nitrilotriethanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure complete reaction and high yield.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous processing to produce the compound in bulk quantities.
Chemical Reactions Analysis
Einecs 285-129-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Einecs 285-129-2 has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used to study the effects of azelaic acid derivatives on cellular processes.
Industry: In the industrial sector, it is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Einecs 285-129-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Einecs 285-129-2 can be compared with other similar compounds, such as:
Azelaic Acid: A dicarboxylic acid used in the treatment of acne and other skin conditions.
2,2’,2’'-Nitrilotriethanol: A triol used in various industrial applications, including as a surfactant and emulsifier.
Uniqueness: this compound is unique due to its specific combination of azelaic acid and 2,2’,2’'-nitrilotriethanol, which imparts distinct chemical and physical properties.
Properties
CAS No. |
85030-05-3 |
|---|---|
Molecular Formula |
C21H46N2O10 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.2C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);2*8-10H,1-6H2 |
InChI Key |
WRNGHSHCHHZRRA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



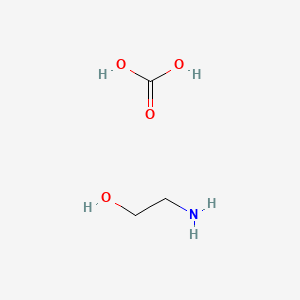
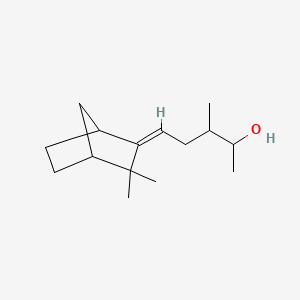
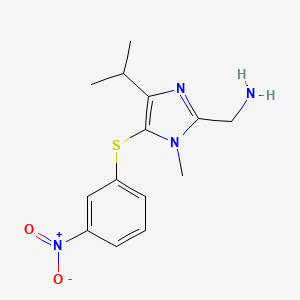
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

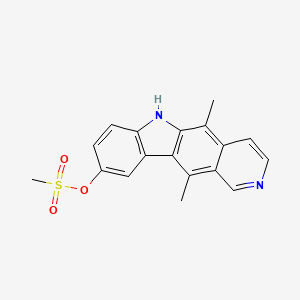


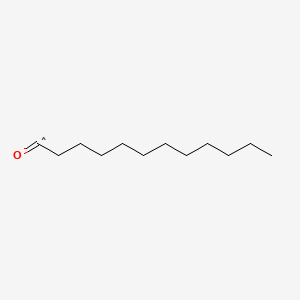
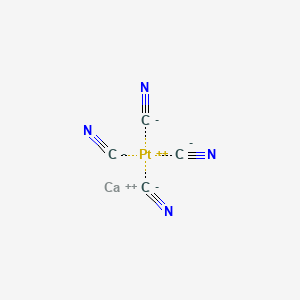
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
